

# sPLA2-X inhibitor 31 chemical structure and properties

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## Compound of Interest

Compound Name: sPLA2-X inhibitor 31

Cat. No.: B11936692

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## An In-depth Technical Guide to sPLA2-X Inhibitor 31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and inhibitory profile of **sPLA2-X inhibitor 31**, a potent and selective antagonist of the secreted phospholipase A2 group X enzyme.

## Chemical Identity and Structure

**sPLA2-X inhibitor 31**, also known by its IUPAC name 3-[3-[2-carbamoyl-6-(trifluoromethoxy)indol-1-yl]phenyl]propanoic acid, is a synthetic chemical compound designed to specifically target and inhibit the enzymatic activity of human secreted phospholipase A2 group X (sPLA2-X)[1][2][3].

Chemical Structure:

- Molecular Formula:  $C_{19}H_{15}F_3N_2O_4$ [1][2][3]
- Molecular Weight: 392.3 g/mol [1][2][3]
- SMILES: C1=CC(=CC(=C1)N2C(=CC3=C2C=C(C=C3)OC(F)(F)F)C(=O)N)CCC(=O)O[1][3]

- InChI Key: YOCROJNDVYFOIL-UHFFFAOYSA-N[2]
- CAS Number: 2241025-50-1[1][3]

## Physicochemical and Pharmacological Properties

**sPLA2-X inhibitor 31** is a solid at room temperature and is typically stored at -20°C for long-term stability[4]. It is soluble in DMSO at a concentration of 10 mM[4]. The compound was developed as a selective inhibitor of sPLA2-X, an enzyme implicated in various inflammatory conditions[3].

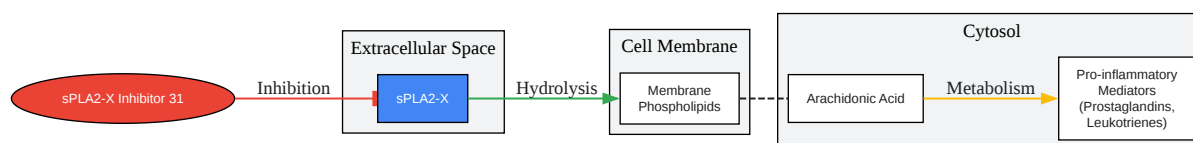
### Data Presentation: Key Quantitative Data

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>15</sub> F <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	392.3 g/mol	[1][2][3]
IC <sub>50</sub> for sPLA2-X	26 nM	[1][4][5][6][7][8]
IC <sub>50</sub> for sPLA2-IIa	310 nM	[1][4][5][6][7][8]
IC <sub>50</sub> for sPLA2-V	2230 nM	[1][4][5][6][7][8]
Selectivity (sPLA2-IIa/sPLA2-X)	~12-fold	[4]
Selectivity (sPLA2-V/sPLA2-X)	~86-fold	[4]
Solubility	10 mM in DMSO	[4]

## Mechanism of Action and Signaling Pathway

sPLA2-X is an enzyme that catalyzes the hydrolysis of the sn-2 position of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to various pro-inflammatory mediators, such as prostaglandins and leukotrienes. By binding to the active site of sPLA2-X, inhibitor 31 effectively blocks this enzymatic activity, thereby preventing the production of these inflammatory molecules[3].

# Signaling Pathway of sPLA2-X and Inhibition by Compound 31



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Caption: sPLA2-X signaling pathway and point of inhibition.

## Experimental Protocols

While specific, detailed experimental protocols for **sPLA2-X inhibitor 31** are proprietary to the discovering entity, a general methodology for determining the  $IC_{50}$  values can be outlined based on standard enzymatic assays.

### Protocol: Determination of sPLA2 Inhibitory Activity ( $IC_{50}$ )

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of a test compound against a secreted phospholipase A2 enzyme.

Materials:

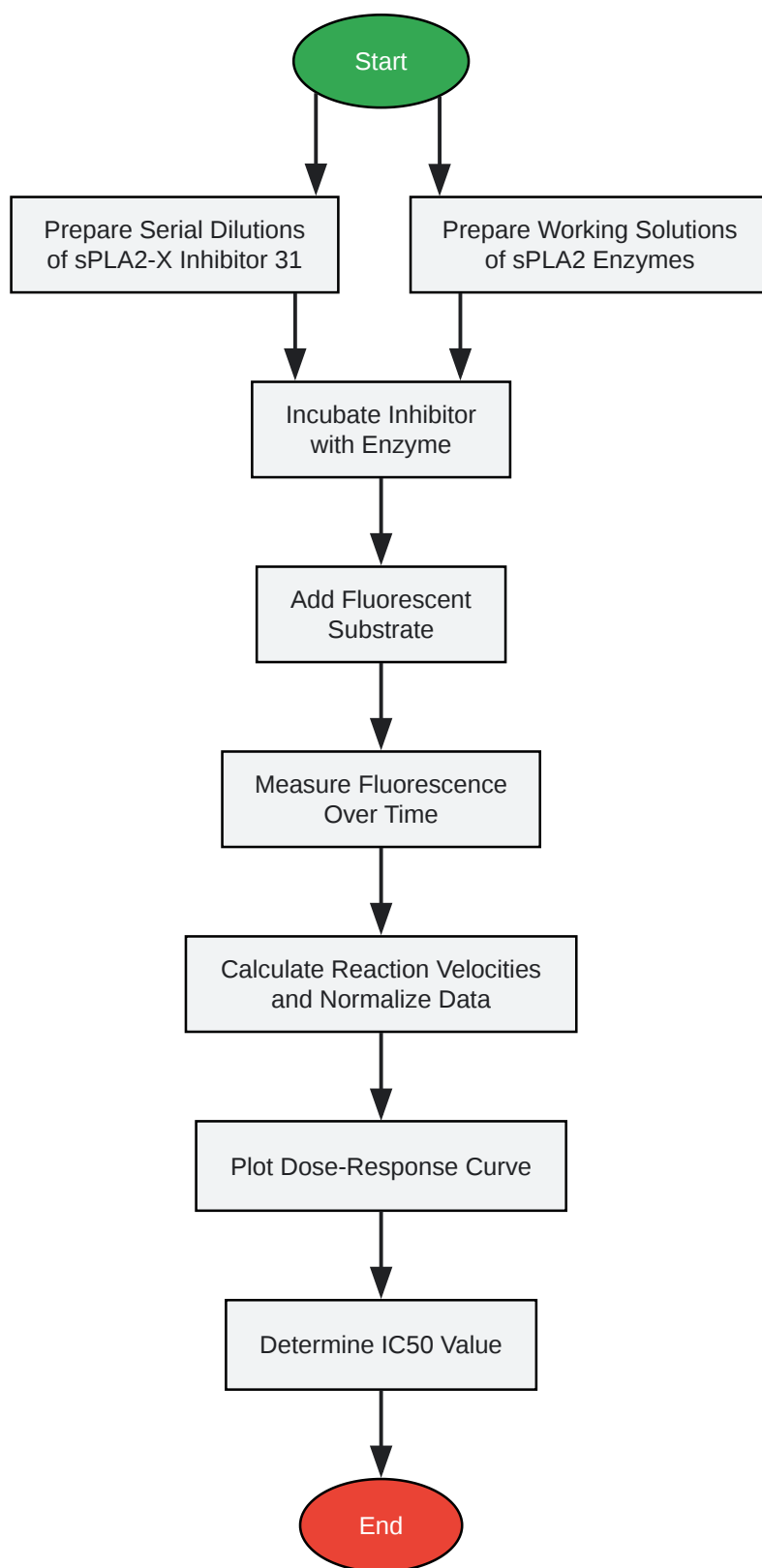
- Recombinant human sPLA2-X, sPLA2-IIa, and sPLA2-V enzymes
- Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM  $CaCl_2$ , 0.1% Triton X-100)

- **sPLA2-X inhibitor 31** (test compound)
- DMSO (for compound dilution)
- 96-well black microplate
- Fluorescence microplate reader

#### Procedure:

- **Compound Preparation:** Prepare a serial dilution of **sPLA2-X inhibitor 31** in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations.
- **Enzyme Preparation:** Dilute the sPLA2 enzymes to the desired working concentration in the assay buffer.
- **Assay Reaction:** a. To each well of the 96-well plate, add a small volume of the diluted test compound or DMSO (for control wells). b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate to each well.
- **Fluorescence Measurement:** Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 460 nm and emission at 534 nm for NBD).
- **Data Analysis:** a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Normalize the velocities to the control (DMSO) wells. c. Plot the normalized reaction velocities against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Experimental Workflow for IC<sub>50</sub> Determination



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Caption: Workflow for IC<sub>50</sub> determination of **sPLA2-X inhibitor 31**.

## Applications in Research

**sPLA2-X inhibitor 31** serves as a valuable research tool for investigating the physiological and pathological roles of sPLA2-X. Its high potency and selectivity allow for the specific interrogation of sPLA2-X-mediated pathways in various cellular and in vivo models of inflammatory diseases, cardiovascular conditions, and cancer[3]. By inhibiting sPLA2-X, researchers can elucidate the downstream consequences of blocking arachidonic acid release and the subsequent production of inflammatory lipid mediators.

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